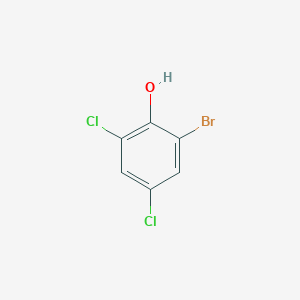

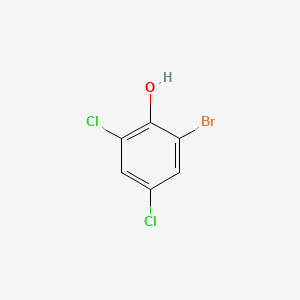

2-Bromo-4,6-dichlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99829. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHJINKMDMSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196447 | |

| Record name | 2-Bromo-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4524-77-0 | |

| Record name | 2-Bromo-4,6-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4524-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004524770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4524-77-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4,6-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,6-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4,6-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R47HFR4HD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,6-dichlorophenol

CAS Number: 4524-77-0

This technical guide provides a comprehensive overview of 2-Bromo-4,6-dichlorophenol, a halogenated phenol of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of extensive research dedicated solely to this compound, this guide combines established data for this compound with extrapolated information from closely related halogenated phenols to provide a foundational understanding for future research and application.

Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrCl₂O.[1] Its structure incorporates a hydroxyl group, a bromine atom, and two chlorine atoms on a benzene ring, which contribute to its specific chemical reactivity and potential biological activity.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 2-Bromo-4-chlorophenol | 4-Bromo-2,6-dichlorophenol |

| CAS Number | 4524-77-0[1] | 695-96-5[2][3] | 3217-15-0 |

| Molecular Formula | C₆H₃BrCl₂O[1] | C₆H₄BrClO[2][4] | C₆H₃BrCl₂O |

| Molecular Weight | 241.897 g/mol [1] | 207.45 g/mol [3] | 241.897 g/mol |

| Appearance | Not specified | White to slightly beige low melting solid[4] | Not specified |

| Melting Point | Not specified | 31-34°C[2] | Not specified |

| Boiling Point | Not specified | 228-235°C[4] | Not specified |

| Enthalpy of Vaporization (ΔvapH) | 58.6 kJ/mol at 372 K[5] | Not specified | Not specified |

Synthesis and Experimental Protocols

Proposed Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of structurally similar brominated phenols.

Materials:

-

2,4-Dichlorophenol

-

Bromine (Br₂)

-

A suitable inert solvent (e.g., carbon disulfide, chloroform, or glacial acetic acid)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) solution (for quenching excess bromine)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Dissolution: Dissolve a known amount of 2,4-dichlorophenol in the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.

-

Bromination: Slowly add a stoichiometric equivalent of bromine, dissolved in the same solvent, to the cooled solution using a dropping funnel. The reaction should be carried out with continuous stirring. The temperature should be maintained at or below 5°C to control the reaction rate and selectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium bisulfite until the reddish-brown color of bromine disappears.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a dilute solution of sodium hydroxide to remove any unreacted starting material, and finally with water again until the washings are neutral.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Logical Workflow for Synthesis and Purification:

Potential Applications in Drug Development

Halogenated phenols are a significant class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities.[6][7][8] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While specific studies on this compound are limited, its structural features suggest potential for investigation in several areas.

Antimicrobial and Antifungal Activity

Phenolic compounds, particularly those with halogen substituents, are known for their antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes. Research on other bromophenols has demonstrated their potential as antibacterial and antifungal agents.[6]

Anticancer Activity

Several bromophenol derivatives have shown promising anticancer activities.[9] Their mechanisms can involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. For instance, some halogenated phenols have been investigated as inhibitors of enzymes like topoisomerases, which are crucial for DNA replication in cancer cells.

Enzyme Inhibition

The structural motif of this compound makes it a candidate for an enzyme inhibitor. Related bromophenol compounds have been studied for their inhibitory effects on various enzymes, including acetylcholinesterase, which is a target in Alzheimer's disease research.[10]

Potential Biological Mechanisms and Signaling Pathways

The biological effects of halogenated phenols are often attributed to their ability to interfere with fundamental cellular processes. Based on studies of related compounds, the following mechanisms and pathways are suggested as potential areas of investigation for this compound.

Uncoupling of Oxidative Phosphorylation

Chlorinated phenols are known to act as uncouplers of oxidative phosphorylation in mitochondria. This process disrupts the production of ATP, the primary energy currency of the cell, without inhibiting the electron transport chain. This can lead to a significant disturbance in cellular energy metabolism and may contribute to cytotoxicity.

Modulation of Kinase Signaling Pathways

Many cellular processes, including proliferation, differentiation, and apoptosis, are regulated by protein kinase signaling cascades. Halogenated organic compounds have been shown to modulate the activity of various kinases. Further research would be needed to determine if this compound interacts with specific kinases.

Induction of Oxidative Stress

Exposure to certain phenolic compounds can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This can cause damage to cellular components such as lipids, proteins, and DNA, and can trigger apoptotic cell death.

Hypothetical Signaling Pathway Modulation:

Safety and Toxicology

Detailed toxicological data for this compound are not extensively documented. However, based on data for other chlorinated and brominated phenols, it should be handled with care. Halogenated phenols can be irritants to the skin, eyes, and respiratory tract. Some chlorophenols have been shown to have toxic effects on the liver, central nervous system, and reproductive system in animal studies.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a halogenated phenol with potential for further investigation in the fields of medicinal chemistry and materials science. While specific research on this compound is limited, this guide provides a solid foundation by summarizing its known properties and extrapolating potential synthetic routes, biological activities, and mechanisms of action based on the extensive literature on related halogenated phenols. The provided experimental workflow and hypothetical signaling pathway diagrams offer a starting point for researchers interested in exploring the properties and applications of this compound. Further experimental validation is necessary to fully characterize its chemical and biological profile.

References

- 1. This compound [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Bromo-4,6-dichlorophenol, a halogenated aromatic compound of interest in synthetic chemistry. This document details its physical and chemical characteristics, provides experimental protocols for its synthesis and purification, and discusses its spectral properties.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as an off-white to pale brown crystalline compound.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrCl₂O | [2][3] |

| Molecular Weight | 241.897 g/mol | [2][3] |

| CAS Number | 4524-77-0 | [2][3] |

| Appearance | Off-white to pale brown crystalline solid | [1] |

| Melting Point | 68 °C | [1] |

| Boiling Point | 280 °C | [1] |

| Density | 1.950 g/cm³ | [1] |

| Solubility | Moderately soluble in water. Greater solubility in organic solvents such as ethanol and acetone. | [1] |

| IUPAC Name | This compound | [2] |

Chemical Reactivity and Applications

Being a halogenated phenol, this compound exhibits enhanced reactivity due to the presence of multiple halogen substituents on the phenolic ring.[1] The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the existing substitution pattern influences further reactions. The compound is noted for its antimicrobial properties, showing notable antibacterial and antifungal activity, which makes it valuable in the formulation of disinfectants and preservatives.[1] Primarily, it serves as a reagent and intermediate in various laboratory settings for the synthesis of other chemical compounds.[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the electrophilic bromination of 2,4-dichlorophenol. The hydroxyl group of the starting material directs the incoming bromine to the ortho position that is not already occupied by a chlorine atom.

Materials:

-

2,4-dichlorophenol

-

Liquid bromine

-

A suitable solvent (e.g., carbon tetrachloride, chloroform, or glacial acetic acid)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,4-dichlorophenol in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same solvent to the stirred reaction mixture via the dropping funnel. The addition should be done dropwise to control the reaction temperature and prevent over-bromination.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a vacuum oven.

Column Chromatography Protocol:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.

-

Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Spectral Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Two aromatic protons would be expected, likely appearing as doublets in the region of 7.0-7.5 ppm. The hydroxyl proton would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration. |

| ¹³C NMR | Six distinct signals for the aromatic carbons would be expected. The carbon bearing the hydroxyl group would be the most downfield (around 150-155 ppm). The carbons attached to the halogens would also have characteristic chemical shifts. |

| FT-IR | A broad O-H stretching band around 3200-3600 cm⁻¹. C-H stretching of the aromatic ring just above 3000 cm⁻¹. C=C stretching bands in the aromatic region (around 1400-1600 cm⁻¹). C-Br and C-Cl stretching vibrations in the fingerprint region (below 1000 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.

References

Technical Guide: 2-Bromo-4,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-dichlorophenol is a halogenated aromatic organic compound. Halogenated phenols are a class of compounds with significant industrial and pharmaceutical relevance, often serving as intermediates in the synthesis of more complex molecules, including pesticides, herbicides, and pharmaceuticals. The presence of bromine and chlorine atoms on the phenolic ring influences the molecule's reactivity, lipophilicity, and biological activity. This technical guide provides a comprehensive overview of the key chemical data, a plausible synthetic route, an analytical methodology for characterization, and a summary of its safety profile.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 241.897 g/mol | [1][2][3] |

| Molecular Formula | C₆H₃BrCl₂O | [1][2][3] |

| CAS Registry Number | 4524-77-0 | [1][2][3] |

| Melting Point | 67-69 °C | [4] |

| Boiling Point | 240 °C | [4] |

| Density | 1.890 g/cm³ | [4] |

Synthesis of this compound: An Experimental Protocol

The following is a plausible experimental protocol for the synthesis of this compound, based on established methods for the halogenation of phenols. This procedure involves the bromination of 2,4-dichlorophenol.

Materials:

-

2,4-Dichlorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.

-

Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

A non-polar capillary column (e.g., DB-5ms).

GC Conditions (suggested):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (suggested):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350.

The expected mass spectrum of this compound would show a molecular ion peak (M+) at m/z 240, 242, 244, and 246 due to the isotopic distribution of bromine and chlorine. The relative intensities of these peaks would be characteristic of the presence of one bromine and two chlorine atoms.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar halogenated phenols, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The summarized chemical properties, a detailed synthetic protocol, and an analytical method offer a solid foundation for its synthesis and characterization. As with all chemical reagents, adherence to strict safety protocols is paramount.

References

- 1. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C6H3BrCl2O | CID 20617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 18587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Bromo-4,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-4,6-dichlorophenol (CAS No: 4524-77-0), a halogenated aromatic compound. It details the molecule's structure, physicochemical properties, proposed synthesis, and analytical methodologies. The information is intended to support research and development activities where this compound may be used as a chemical intermediate or studied as a compound of interest.

Molecular Structure and Identification

This compound is a phenol molecule substituted with one bromine and two chlorine atoms on the benzene ring. The bromine atom is located at position 2, and the chlorine atoms are at positions 4 and 6, relative to the hydroxyl group.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 4524-77-0 | [1] |

| Molecular Formula | C₆H₃BrCl₂O | [1] |

| Molecular Weight | 241.90 g/mol | [2][3] |

| InChI | InChI=1S/C6H3BrCl2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | [1] |

| InChIKey | FRPHJINKMDMSPH-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=C(C(=C1Cl)O)Br)Cl |[4] |

Physicochemical Properties

The compound is a solid at room temperature and exhibits solubility characteristics typical of halogenated phenols.[5][6] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Reference |

|---|---|---|---|

| Physical State | Solid | - | [6] |

| Appearance | Off-white to pale brown crystalline compound | - | [6] |

| Melting Point | 68 | °C | [2][6] |

| Boiling Point | 239.6 (at 760 mmHg) | °C | [7] |

| 280 | °C | [6] | |

| 220.05 (at 0.267 bar) | °C | [8] | |

| Density | 1.95 | g/cm³ | [6] |

| Water Solubility | Moderately soluble | - | [6] |

| Organic Solvent Solubility | Soluble in ethanol and acetone | - | [6] |

| Predicted XlogP | 3.8 | - |[4] |

Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available in public databases. The information below is based on predicted data. Researchers are advised to acquire experimental data for definitive structural confirmation.

Table 3: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 239.87389 |

| [M+H]⁺ | 240.88172 |

| [M-H]⁻ | 238.86716 |

| [M+Na]⁺ | 262.86366 |

Data sourced from PubChem Predicted Properties.[4]

Experimental Protocols

Proposed Synthesis Protocol: Electrophilic Bromination

Reaction Scheme: 2,4-Dichlorophenol + Br₂ → this compound + HBr

Materials and Equipment:

-

2,4-Dichlorophenol

-

Liquid Bromine (Br₂)

-

Solvent (e.g., Dichloromethane or Glacial Acetic Acid)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Apparatus for column chromatography (Silica gel)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichlorophenol (1.0 eq) in the chosen solvent under an inert atmosphere. Cool the solution to 0-5°C using an ice bath.

-

Bromination: Prepare a solution of liquid bromine (1.0-1.1 eq) in the same solvent. Add the bromine solution dropwise to the stirred phenol solution over 1-2 hours, maintaining the temperature below 10°C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to yield pure this compound.

Safety Note: Bromine is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Caption: Proposed workflow for the synthesis of this compound.

Analytical Protocol: HPLC and GC-MS

The quantification and identification of this compound in various matrices can be achieved using standard chromatographic techniques.

4.2.1 High-Performance Liquid Chromatography (HPLC)

An established reverse-phase HPLC method can be used for the analysis of this compound.[9]

-

Column: Newcrom R1 or equivalent C18 column.[9]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water.[9] An acidic modifier like phosphoric acid or formic acid (for MS compatibility) can be added to improve peak shape.[9]

-

Detection: UV detector, with wavelength set based on the UV absorbance maximum of the analyte.

-

Quantification: External standard calibration curve method using a certified reference standard of this compound.

4.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile halogenated phenols.

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the analyte from the sample matrix. Derivatization (e.g., acetylation or methylation) can be performed to improve chromatographic performance, though it is not always necessary.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically suitable.[10]

-

Oven Program: A temperature gradient program is used to separate the analyte from other matrix components. An example program might start at 60°C and ramp up to 280°C.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Detection: The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis, monitoring characteristic ions from the analyte's mass spectrum.

Caption: General experimental workflow for the analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 3. 4524-77-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C6H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 5. cpachem.com [cpachem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. This compound [webbook.nist.gov]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2-Bromo-4,6-dichlorophenol, a key intermediate in the development of various pharmaceutical compounds. This document outlines a feasible and efficient synthesis route, compiling detailed experimental protocols, quantitative data, and visual representations of the reaction pathway to aid in research and development.

Introduction

Halogenated phenols are a critical class of building blocks in medicinal chemistry and drug discovery. Their unique electronic and lipophilic properties make them valuable synthons for introducing specific functionalities into complex molecules. This compound, in particular, serves as a versatile precursor for the synthesis of a range of biologically active compounds. This guide focuses on a primary and accessible synthetic route: the regioselective bromination of 4,6-dichlorophenol.

Core Synthesis Pathway: Electrophilic Bromination of 4,6-Dichlorophenol

The most direct and commonly employed method for the synthesis of this compound is the electrophilic aromatic substitution of 4,6-dichlorophenol. The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by a chlorine atom, the bromination is directed to the available ortho positions. To achieve mono-bromination at the less sterically hindered ortho position (C2), careful control of the reaction conditions and the choice of brominating agent are crucial.

A widely used and effective reagent for this transformation is N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to liquid bromine, often providing higher selectivity. The reaction is typically carried out in a suitable solvent and may be catalyzed by an acid.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound from 4,6-dichlorophenol using N-Bromosuccinimide.

Materials:

-

4,6-Dichlorophenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (MeCN)

-

Sulfuric Acid (H₂SO₄), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichlorophenol (1.0 equivalent) in acetonitrile.

-

Acid Catalyst Addition: To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents) at room temperature. Stir the mixture for 5-10 minutes.

-

Bromination: Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the reaction mixture. The addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

To the residue, add water and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Starting Material | 4,6-Dichlorophenol | - |

| Reagents | N-Bromosuccinimide, Sulfuric Acid | [1] |

| Solvent | Acetonitrile | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Typical Yield | 80-90% | General expectation for similar reactions |

| Purity (after chromatography) | >98% | General expectation for similar reactions |

| Molecular Formula | C₆H₃BrCl₂O | - |

| Molecular Weight | 241.90 g/mol | - |

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide provides a foundational understanding of a key synthetic pathway to this compound. The detailed experimental protocol, coupled with quantitative data and clear visual diagrams, offers a practical resource for researchers and professionals in the field of drug development and organic synthesis. The described method, utilizing NBS for the bromination of 4,6-dichlorophenol, represents a reliable and efficient approach to obtaining this valuable chemical intermediate. Further optimization of reaction conditions may be possible to enhance yield and purity based on specific laboratory capabilities and requirements.

References

A Technical Guide to 2-Bromo-4,6-dichlorophenol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth overview of 2-Bromo-4,6-dichlorophenol, a halogenated phenolic compound of significant interest to the scientific research and pharmaceutical development sectors. The document details its chemical properties, outlines a representative synthetic protocol, and explores its applications as a versatile intermediate in the synthesis of complex organic molecules. Furthermore, it discusses the broader biological context of bromophenols and provides detailed experimental protocols for the analysis of such compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound and its potential applications.

Chemical Identity and Properties

The formal IUPAC name for the compound is this compound.[1] It is a substituted aromatic compound featuring a hydroxyl group, a bromine atom, and two chlorine atoms attached to a benzene ring.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Registry Number | 4524-77-0 | [1] |

| Molecular Formula | C₆H₃BrCl₂O | [1] |

| Molecular Weight | 241.897 g/mol | [1][2] |

| Monoisotopic Mass | 239.87444 Da | [3] |

| Canonical SMILES | C1=C(C=C(C(=C1Cl)O)Br)Cl | [3] |

| InChI Key | FRPHJINKMDMSPH-UHFFFAOYSA-N | [1][2] |

| XLogP (Predicted) | 3.8 | [3] |

Synthesis and Manufacturing

This compound is produced synthetically, as it does not occur naturally.[4] The synthesis of halogenated phenols typically involves the electrophilic halogenation of a phenol derivative under controlled conditions. A general and plausible synthetic approach for this compound would involve the selective bromination of 4,6-dichlorophenol. The hydroxyl group on the phenol ring is an activating, ortho-, para-directing group, which would direct the incoming bromine electrophile to the ortho position (C2), which is vacant.

The workflow for such a synthesis is outlined in the diagram below.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

Halogenated phenols are crucial building blocks in modern organic synthesis.[5] this compound, with its three distinct halogen substituents and a reactive hydroxyl group, serves as a versatile intermediate for constructing more complex molecules.

-

Pharmaceutical Synthesis : The compound is a precursor for various active pharmaceutical ingredients (APIs).[5] Its structure can be incorporated into scaffolds for developing analgesics, anti-inflammatory agents, and other therapeutics.[5] The bromine atom is particularly useful as it allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups.

-

Agrochemicals : Similar to other halogenated phenols, it can be used as an intermediate in the synthesis of pesticides, herbicides, and fungicides.[5][6] For example, the related compound 4-bromo-2-chlorophenol is a precursor to the insecticide profenofos.[6]

-

Material Science : Aryl esters derived from such phenols have applications in materials science.[6]

Biological Context and Activity

While specific biological pathways for this compound are not extensively documented in public literature, the broader class of bromophenols, particularly those isolated from marine sources, exhibits a wide range of significant biological activities.[7][8] These activities include:

-

Antioxidant

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial and Antiviral

-

Anti-diabetic

Derivatives of bromophenols are being actively investigated as potent enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are relevant to diseases like Alzheimer's and glaucoma.[9][10][11] The presence of halogen atoms can enhance the metabolic stability and binding affinity of these molecules to their biological targets.[11] The general process for evaluating the therapeutic potential of such a compound is depicted below.

Caption: Logical workflow for drug discovery based on a novel phenolic compound.

Experimental Protocols

Protocol: Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for the quantification and purity assessment of a halogenated phenol like this compound. Such methods are standard in quality control and research.[12]

Objective: To determine the purity of a this compound sample.

Materials:

-

HPLC system with UV detector

-

Newcrom R1 column or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (MeCN), HPLC grade

-

Water, HPLC grade

-

Phosphoric acid or Formic acid (for MS compatibility)

-

Sample of this compound

-

Volumetric flasks and pipettes

Procedure:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: HPLC-grade water with 0.1% phosphoric acid (or formic acid).

-

Prepare Mobile Phase B: HPLC-grade acetonitrile (MeCN).

-

Degas both mobile phases using an ultrasonic bath or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of MeCN and water to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Prepare a sample solution at a concentration expected to fall within the linear range of the calibration curve (e.g., 25 µg/mL).

-

-

Chromatographic Conditions:

-

Column: Newcrom R1 or equivalent C18

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 280 nm (or wavelength of maximum absorbance)

-

Column Temperature: 30 °C

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: 95% to 50% B

-

19-25 min: Hold at 50% B (re-equilibration)

-

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution in triplicate.

-

Calculate the concentration of the sample using the calibration curve. Purity is determined by the percentage of the main peak area relative to the total peak area.

-

Conclusion

This compound is a halogenated aromatic compound with significant potential as a chemical intermediate. Its versatile structure allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While further research is needed to elucidate its specific biological activities, the established therapeutic potential of the broader bromophenol class suggests that derivatives of this compound are promising candidates for future drug discovery and development efforts. The analytical and synthetic protocols outlined in this guide provide a foundation for researchers working with this and related compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C6H3BrCl2O) [pubchemlite.lcsb.uni.lu]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Bromo-4-chlorophenol|Agrochemical Intermediate [benchchem.com]

- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Safety Guide to 2-Bromo-4,6-dichlorophenol

This document provides a comprehensive overview of the safety data, handling procedures, and potential hazards associated with 2-Bromo-4,6-dichlorophenol (CAS No. 4524-77-0). The information is intended for researchers, scientists, and professionals in drug development and other fields who may handle this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic compound. Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 4524-77-0 | [1][2][3] |

| Molecular Formula | C₆H₃BrCl₂O | [2][4] |

| Molecular Weight | 241.90 g/mol | [2][4] |

| Appearance | Solid (form not specified) | [2] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Hazard Identification and Classification

While one safety data sheet indicates that the substance is not classified according to Regulation (EC) No 1272/2008, this is inconsistent with data for structurally analogous compounds.[5] Polyhalogenated phenols are typically irritants and can be harmful. For example, 4-Bromo-2,6-dichlorophenol and 2-Bromo-4-chlorophenol are classified with multiple hazard statements.[6][7] Therefore, it is prudent to handle this compound as a hazardous substance with a similar profile.

Inferred GHS Classification:

| Hazard Class | Hazard Code | Statement | Basis of Inference |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Classification for 2-Bromo-4-chlorophenol and 4-Bromo-2,6-dichlorophenol[6][7] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Classification for 2-Bromo-4-chlorophenol and 4-Bromo-2,6-dichlorophenol[6][7] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Classification for 2-Bromo-4-chlorophenol and 4-Bromo-2,6-dichlorophenol[6][7] |

| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed | Classification for 4-Bromo-2,6-dichlorophenol[7] |

Toxicological Information

Specific toxicological studies (e.g., LD₅₀ values) for this compound were not found in the reviewed literature. However, related brominated and chlorinated phenols are known to be toxic.[8][9] For instance, 2,4,6-tribromophenol has demonstrated toxicity to aquatic organisms, and various dichlorophenols have shown oral LD₅₀ values in rats ranging from 580 to 4500 mg/kg.[8][9] Given its structure, this compound should be handled as a substance with uncharacterized but potentially significant toxicological properties.

Note on Experimental Protocols: Safety Data Sheets summarize the results of toxicological testing but do not provide detailed experimental methodologies. These studies are typically conducted according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For example, acute oral toxicity is often determined using OECD Test Guideline 401, while skin irritation is assessed via methods like OECD TG 404.

First-Aid Measures

Immediate action is required in case of exposure. The following workflow outlines the recommended first-aid procedures based on the route of exposure.

Caption: Logical workflow for first-aid measures following exposure.

Handling and Storage

Proper handling and storage are crucial to minimize exposure risk.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[10]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use.[10][11]

-

Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10]

Safe Handling Practices:

-

Avoid breathing dust, fumes, or vapors.[12]

-

Wash hands thoroughly after handling.

-

Avoid contact with skin and eyes.[12]

-

Keep the container tightly closed when not in use.

Storage Conditions:

-

Store in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Some suppliers recommend refrigerated storage (2°C to 8°C).[3]

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Caption: General workflow for responding to an accidental spill.

References

- 1. chemscene.com [chemscene.com]

- 2. 4524-77-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS:4524-77-0 EC:224-8... [cpachem.com]

- 4. This compound [webbook.nist.gov]

- 5. cpachem.com [cpachem.com]

- 6. 2-Bromo-4-chlorophenol | C6H4BrClO | CID 69670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-2,6-dichlorophenol | C6H3BrCl2O | CID 18587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4,6-dichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-4,6-dichlorophenol (C₆H₃BrCl₂O), a halogenated aromatic compound of interest in various chemical and pharmaceutical research fields. This document collates available data on its physical constants, spectral characteristics, and provides generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

General Characteristics

At ambient temperature, this compound is a solid. Its appearance is typically crystalline, with a color that can range from off-white to a pale brown.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound and, for comparative purposes, the closely related isomer 2-Bromo-4-chlorophenol.

| Property | This compound | 2-Bromo-4-chlorophenol |

| Molecular Formula | C₆H₃BrCl₂O | C₆H₄BrClO |

| Molecular Weight | 241.89 g/mol | 207.45 g/mol |

| Melting Point | 68 °C | 31-34 °C |

| Boiling Point | Not available | 230-232 °C |

| Density | 1.95 g/cm³ | 1.788 g/cm³ |

| Solubility in Water | Moderately soluble | Moderately soluble |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | Soluble |

| pKa | Estimated to be lower than phenol (9.9) due to electron-withdrawing halogens | No experimental data found |

Note: An experimentally determined pKa value for this compound was not found in the surveyed literature. The acidity of phenols is significantly increased by the presence of electron-withdrawing groups like halogens on the aromatic ring. Therefore, it is anticipated that the pKa of this compound is considerably lower than that of phenol itself.

Spectral Data

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of a halogenated phenol is characterized by several key absorption bands. For a compound like this compound, the following are expected:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Hydrogen bonding can influence the exact position and broadness of this peak.

-

C-H Stretching (Aromatic): Weak to medium bands typically appearing above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several bands in the 1400-1600 cm⁻¹ region, indicative of the aromatic ring.

-

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ range.

-

C-Br and C-Cl Stretching: These vibrations occur in the fingerprint region (below 1000 cm⁻¹) and can be difficult to assign definitively.

A study on 2-bromo-4-chloro phenol reported an O-H stretching vibration at 3616 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The chemical shifts of these protons will be influenced by the deshielding effects of the halogen and hydroxyl substituents. For comparison, the ¹H NMR spectrum of 2-Bromo-4-chlorophenol in CDCl₃ shows signals at approximately 7.46, 7.19, and 6.95 ppm.

¹³C NMR: The carbon NMR spectrum of this compound should exhibit six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be influenced by the attached substituents.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), the molecular ion region will exhibit a characteristic isotopic pattern. The fragmentation pattern will likely involve the loss of the hydroxyl group, bromine, and chlorine atoms, as well as fragmentation of the aromatic ring. The mass spectrum of 2-bromo-4-chlorophenol shows a prominent molecular ion peak cluster around m/z 206, 208, and 210, reflecting the isotopic distribution of bromine and chlorine.

Experimental Protocols

The following sections describe generalized experimental methodologies for the determination of the key physical properties discussed in this guide.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point can be determined using a distillation apparatus or a micro-boiling point method.

Solubility Determination

A qualitative assessment of solubility can be performed by systematically testing the dissolution of the compound in various solvents.

Caption: Logical flow for qualitative solubility testing.

pKa Determination

The acid dissociation constant (pKa) of a phenolic compound can be determined experimentally using potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration: This involves titrating a solution of the phenol with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at the half-equivalence point.

UV-Vis Spectrophotometry: This method relies on the different UV-Vis absorption spectra of the protonated (phenol) and deprotonated (phenoxide) forms. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.

Conclusion

This technical guide has summarized the available physical property data for this compound. While core physical constants like molecular weight, melting point, and density are established, a definitive experimental pKa value and comprehensive spectral analyses are areas requiring further investigation. The provided comparative data for related isomers and the generalized experimental protocols offer a solid foundation for researchers working with this compound. As a halogenated phenol, its properties are of significant interest in the fields of medicinal chemistry, materials science, and environmental science.

References

Spectroscopic Profile of 2-Bromo-4,6-dichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4,6-dichlorophenol (C₆H₃BrCl₂O), a halogenated aromatic compound relevant in various fields of chemical synthesis and development. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data points for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is relatively simple, showing signals for the two aromatic protons and the hydroxyl proton.

Table 1: ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.42 | Singlet (s) | 1H | Aromatic H-3 or H-5 |

| 7.32 | Singlet (s) | 1H | Aromatic H-3 or H-5 |

| 5.84 | Singlet (s) | 1H | Hydroxyl (-OH) |

Data sourced from a synthetic procedure characterization.[1]

Table 2: Predicted ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~148-152 | C-1 (C-OH) | Carbon attached to the strongly deshielding hydroxyl group. |

| ~130-134 | C-5 | Aromatic CH, deshielded by adjacent chlorine. |

| ~128-132 | C-3 | Aromatic CH, influenced by adjacent bromine and chlorine. |

| ~125-129 | C-4 (C-Cl) | Carbon attached to chlorine, deshielded. |

| ~120-124 | C-6 (C-Cl) | Carbon attached to chlorine, deshielded. |

| ~110-114 | C-2 (C-Br) | Carbon attached to bromine, deshielded but less so than chlorine. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3200-3550 | O-H Stretch | Strong, Broad | Phenolic -OH |

| 3050-3100 | C-H Stretch | Medium to Weak | Aromatic C-H |

| 1550-1600 | C=C Stretch | Medium | Aromatic Ring |

| 1450-1500 | C=C Stretch | Medium | Aromatic Ring |

| 1180-1260 | C-O Stretch | Strong | Phenolic C-O |

| 1000-1100 | C-Cl Stretch | Strong | Aryl-Chloride |

| 600-700 | C-Br Stretch | Strong | Aryl-Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Molecular Ion: The nominal molecular weight of this compound is 241.9 g/mol .[2] In mass spectrometry, the molecular ion peak is a cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a complex isotopic pattern for the molecular ion [M]⁺˙. The most abundant peak in the molecular ion cluster is expected at an m/z of 240, corresponding to the molecule containing one ⁷⁹Br and two ³⁵Cl isotopes.

Table 4: Major Predicted Fragments in the Mass Spectrum of this compound

| m/z (Fragment Ion) | Predicted Loss | Notes |

| [M]⁺˙, [M+2]⁺˙, [M+4]⁺˙, [M+6]⁺˙ | - | Molecular ion cluster showing a characteristic pattern for one Br and two Cl atoms. |

| [M-Br]⁺ | Loss of Bromine radical (•Br) | Results in a dichlorophenol cation. |

| [M-Cl]⁺ | Loss of Chlorine radical (•Cl) | Results in a bromochlorophenol cation. |

| [M-CO]⁺˙ | Loss of Carbon Monoxide | Common fragmentation pathway for phenols. |

| [M-HBr]⁺˙ | Loss of Hydrogen Bromide | Rearrangement and elimination. |

| [M-HCl]⁺˙ | Loss of Hydrogen Chloride | Rearrangement and elimination. |

Experimental Protocols

The following protocols outline standard methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and pick peaks for both spectra to determine precise chemical shifts.

-

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder into a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

The sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar DB-5 column).

-

Use a temperature program (e.g., starting at 50°C and ramping to 250°C) to separate the analyte from the solvent and any impurities.

-

-

Ionization and Fragmentation:

-

As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer.

-

The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization to form a radical cation (the molecular ion) and subsequent fragmentation.

-

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-4,6-dichlorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,6-dichlorophenol, a halogenated phenol derivative. While specific quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide outlines the foundational physicochemical principles that govern its solubility. Furthermore, it offers detailed experimental protocols for the accurate determination of this critical parameter, empowering researchers to generate reliable data tailored to their specific applications in drug development, chemical synthesis, and formulation.

Physicochemical Properties and Expected Solubility Profile

This compound (CAS No. 4524-77-0) is a solid at room temperature with the chemical formula C₆H₃BrCl₂O. Its molecular structure, featuring a polar hydroxyl (-OH) group and a largely non-polar brominated and chlorinated aromatic ring, dictates its solubility behavior.

The principle of "like dissolves like" is central to predicting solubility. The hydroxyl group can participate in hydrogen bonding with polar solvents. However, the bulky halogen atoms (one bromine and two chlorine) contribute significantly to the molecule's lipophilicity and reduce the influence of the hydroxyl group.

Consequently, this compound is expected to exhibit the following general solubility trends:

-

Low to moderate solubility in polar protic solvents like water, where the energy required to break the strong hydrogen bonds of water may not be fully compensated by the formation of new bonds with the solute.

-

Greater solubility in polar aprotic solvents (e.g., acetone) and alcohols (e.g., ethanol, methanol).[1] These solvents can interact favorably with the polar hydroxyl group without the high energetic cost of disrupting a strong hydrogen-bonding network like water's. For the related compound 2-bromo-4-chlorophenol, a solubility of 0.1 g/mL in methanol has been reported.

-

Good solubility in many non-polar and moderately polar organic solvents, owing to the non-polar nature of the halogenated benzene ring.[1]

Temperature is also a critical factor; for most solid solutes, solubility increases with increasing temperature.[1]

Quantitative Solubility Data

As of this guide's compilation, specific, peer-reviewed quantitative solubility data for this compound across a wide array of organic solvents remains limited in the public domain. Researchers requiring precise solubility values for applications such as process design, formulation, and reaction chemistry are strongly encouraged to determine this data experimentally. The following table is provided as a template for recording such empirically determined values.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Methanol | Alcohol | 25 | Shake-Flask Method | ||

| Ethanol | Alcohol | 25 | Shake-Flask Method | ||

| 1-Propanol | Alcohol | 25 | Shake-Flask Method | ||

| Acetone | Ketone | 25 | Shake-Flask Method | ||

| Ethyl Acetate | Ester | 25 | Shake-Flask Method | ||

| Diethyl Ether | Ether | 25 | Shake-Flask Method | ||

| Dichloromethane | Halogenated | 25 | Shake-Flask Method | ||

| Toluene | Aromatic HC | 25 | Shake-Flask Method | ||

| n-Hexane | Aliphatic HC | 25 | Shake-Flask Method | ||

| Dimethyl Sulfoxide | Sulfoxide | 25 | Shake-Flask Method |

Experimental Protocols for Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.[2] This technique involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution becomes saturated.

Shake-Flask Method Protocol

This protocol outlines the steps to determine the thermodynamic solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Analytical balance

-

Thermostatic orbital shaker or incubator

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

-

Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is achieved. A typical period is 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured solubility no longer changes over time.[2]

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2-4 hours to permit the excess solid to settle.[2] Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a sample of the clear supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that could lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method.

Analytical Quantification via HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise method for quantifying the concentration of halogenated phenols in solution.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with a small amount of trifluoroacetic acid or formic acid to ensure the phenol is in its protonated state). A common starting point could be a 60:40 or 70:30 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Phenolic compounds typically absorb UV light in the range of 270-280 nm. The optimal wavelength for this compound should be determined by measuring its UV spectrum.

Quantification Procedure:

-

Prepare Standards: Create a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Analyze Sample: Inject the diluted, filtered sample from the shake-flask experiment.

-

Calculate Solubility: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.